molecular formula C11H12O4 B13533488 3-(2,5-Dimethoxyphenyl)-3-oxopropanal

3-(2,5-Dimethoxyphenyl)-3-oxopropanal

Cat. No.: B13533488
M. Wt: 208.21 g/mol
InChI Key: FHFZBORGXRBTDG-UHFFFAOYSA-N
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Description

3-(2,5-Dimethoxyphenyl)-3-oxopropanal is an organic compound characterized by the presence of a dimethoxyphenyl group attached to a propanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal typically involves the reaction of 2,5-dimethoxybenzaldehyde with an appropriate reagent to introduce the propanal group. One common method involves the use of a Friedel-Crafts acylation reaction, where 2,5-dimethoxybenzaldehyde reacts with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually require anhydrous solvents and controlled temperatures to ensure high yields and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-3-oxopropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-(2,5-Dimethoxyphenyl)propanoic acid

    Reduction: 3-(2,5-Dimethoxyphenyl)propanol

    Substitution: Various substituted derivatives depending on the reagents used

Mechanism of Action

The mechanism of action of 3-(2,5-Dimethoxyphenyl)-3-oxopropanal involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This can lead to the formation of covalent bonds with proteins, enzymes, or other biomolecules, thereby modulating their activity . The pathways involved may include oxidative stress responses, signal transduction pathways, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-3-oxopropanal is unique due to its specific structural features, including the presence of both an aldehyde group and dimethoxy substituents on the phenyl ring.

Properties

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-3-oxopropanal

InChI

InChI=1S/C11H12O4/c1-14-8-3-4-11(15-2)9(7-8)10(13)5-6-12/h3-4,6-7H,5H2,1-2H3

InChI Key

FHFZBORGXRBTDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)CC=O

Origin of Product

United States

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